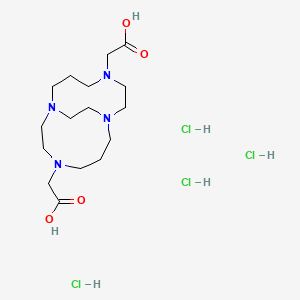

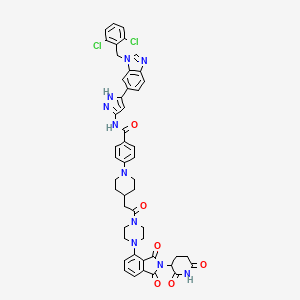

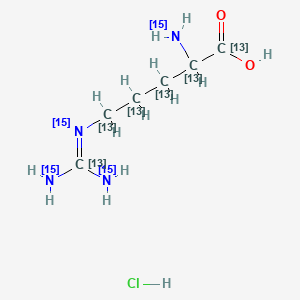

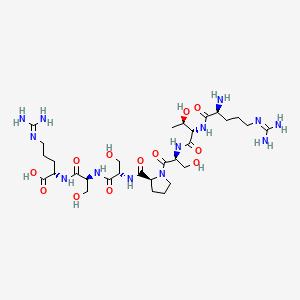

NH2-Arg-Arg-Trp-Cys(x2)-Phe-Arg-Val-Cys(x1)-Tyr-Arg-Gly-Phe-Cys(x1)-Tyr-Arg-Lys-Cys(x2)-Arg-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Polyphemusin I is a cationic antimicrobial peptide isolated from the hemocytes of the American horseshoe crab, Limulus polyphemus . This peptide is known for its broad-spectrum antimicrobial activity, targeting a variety of pathogenic microorganisms including bacteria, fungi, viruses, and parasites .

Preparation Methods

Polyphemusin I can be synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain . This method involves the use of a resin-bound amino acid as the starting point, with subsequent amino acids being added one at a time in a specific sequence. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds . Industrial production methods may involve the chemical conjugation of monomers to form dimers, which can enhance the peptide’s antimicrobial properties .

Chemical Reactions Analysis

Polyphemusin I undergoes various chemical reactions, including oxidation and reduction. The peptide contains disulfide bonds that can be reduced to free thiol groups using reducing agents such as dithiothreitol . Oxidation of these thiol groups can reform the disulfide bonds, which are crucial for maintaining the peptide’s three-dimensional structure . Additionally, polyphemusin I can interact with lipid membranes, promoting lipid flip-flop without inducing significant vesicle leakage . This interaction is essential for its antimicrobial activity, as it allows the peptide to translocate across cell membranes and disrupt cellular processes .

Scientific Research Applications

Polyphemusin I has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide-lipid interactions and membrane dynamics . In biology, it serves as a tool for investigating the mechanisms of antimicrobial peptides and their potential as alternatives to traditional antibiotics . In medicine, polyphemusin I is being explored for its therapeutic potential in treating infections caused by drug-resistant pathogens . Additionally, it has applications in the food industry as a natural preservative to prevent microbial contamination .

Mechanism of Action

The mechanism of action of polyphemusin I involves its interaction with lipid membranes and intracellular targets. The peptide binds to negatively charged components of bacterial membranes, such as phosphatidylglycerol, causing membrane disruption and cell death . Polyphemusin I also targets intracellular proteins involved in nucleic acid metabolism, such as RNA binding proteins and nucleases . This dual mechanism of action allows the peptide to effectively kill a wide range of microorganisms .

Comparison with Similar Compounds

Polyphemusin I is similar to other antimicrobial peptides such as tachyplesin I, which is isolated from the Japanese horseshoe crab, Tachypleus tridentatus . Both peptides share a β-hairpin structure stabilized by disulfide bonds and exhibit broad-spectrum antimicrobial activity . polyphemusin I has been shown to have a higher affinity for negatively charged membranes and a greater ability to translocate across lipid bilayers . This unique property makes polyphemusin I particularly effective against certain types of bacteria .

Similar Compounds:- Tachyplesin I

- Gallic Acid-Polyphemusin I (GAPI)

- PR-39

- Bac 7

- Lfcin B

Polyphemusin I stands out due to its high antimicrobial activity and ability to target both membrane and intracellular components of microorganisms .

Properties

Molecular Formula |

C108H161N39O20S4 |

|---|---|

Molecular Weight |

2454.0 g/mol |

IUPAC Name |

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10,33-dibenzyl-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |

InChI |

InChI=1S/C108H161N39O20S4/c1-58(2)85-102(167)146-83-57-171-170-55-81(144-93(158)75(47-59-19-5-3-6-20-59)132-84(150)53-131-88(153)70(28-15-43-126-105(116)117)135-94(159)77(141-101(83)166)49-61-32-36-64(148)37-33-61)99(164)140-78(50-62-34-38-65(149)39-35-62)96(161)137-73(30-17-45-128-107(120)121)89(154)136-71(26-11-12-40-109)91(156)143-80(98(163)133-69(86(111)151)27-14-42-125-104(114)115)54-168-169-56-82(100(165)139-76(48-60-21-7-4-8-22-60)95(160)138-74(92(157)147-85)31-18-46-129-108(122)123)145-97(162)79(51-63-52-130-68-25-10-9-23-66(63)68)142-90(155)72(29-16-44-127-106(118)119)134-87(152)67(110)24-13-41-124-103(112)113/h3-10,19-23,25,32-39,52,58,67,69-83,85,130,148-149H,11-18,24,26-31,40-51,53-57,109-110H2,1-2H3,(H2,111,151)(H,131,153)(H,132,150)(H,133,163)(H,134,152)(H,135,159)(H,136,154)(H,137,161)(H,138,160)(H,139,165)(H,140,164)(H,141,166)(H,142,155)(H,143,156)(H,144,158)(H,145,162)(H,146,167)(H,147,157)(H4,112,113,124)(H4,114,115,125)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |

InChI Key |

VUSKVIGHZDQIDY-MTHDQZMLSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=CC=C8 |

Canonical SMILES |

CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

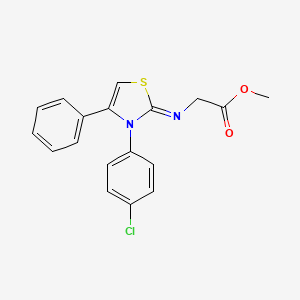

![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)

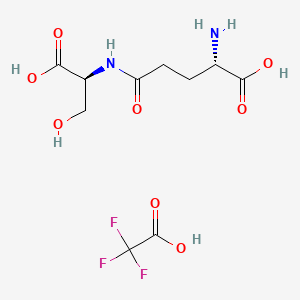

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)